

# **Application Notes and Protocols for BAY- 2413555 Dosing and Administration in Rats**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **BAY-2413555**, a selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor, in rat models. The protocols are based on available preclinical data and are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.

**Compound Information** 

Compound Name	BAY-2413555
Mechanism of Action	Positive Allosteric Modulator (PAM) of the M2 muscarinic acetylcholine receptor.[1][2][3]
Primary Indication (Clinical)	Investigated for the treatment of heart failure.[2] [4]
Key Preclinical Species	Rats, Dogs, Monkeys.[1]
Administration Route in Rats	Oral (gavage).[1]

## In Vivo Dosing and Administration in Conscious Rats



## **Objective**

To assess the in vivo effects of orally administered **BAY-2413555** on cardiovascular parameters, such as heart rate and blood pressure, in conscious rats. This protocol is based on studies performed in spontaneous hypertensive telemetric rats.[1]

#### **Materials**

- BAY-2413555
- Vehicle for oral formulation (e.g., 0.5% w/v carboxymethyl cellulose in water, potentially with a surfactant like 0.2% w/v Tween 80)
- Male Spontaneously Hypertensive Rats (SHR) or other appropriate strain (e.g., Sprague-Dawley), age and weight to be recorded.
- Oral gavage needles (16-18 gauge for adult rats).[5]
- Telemetry system for continuous monitoring of cardiovascular parameters.
- Standard laboratory equipment (e.g., balance, vortex mixer, syringes).

**Dosing Information** 

Dose (mg/kg)	Administration Route	Frequency	Reported Effects
1	Oral (gavage)	Single dose	Dose-dependent reduction in heart rate.
3	Oral (gavage)	Single dose	Dose-dependent reduction in heart rate.
10	Oral (gavage)	Single dose	Dose-dependent reduction in heart rate without significant impact on mean arterial blood pressure.[1]

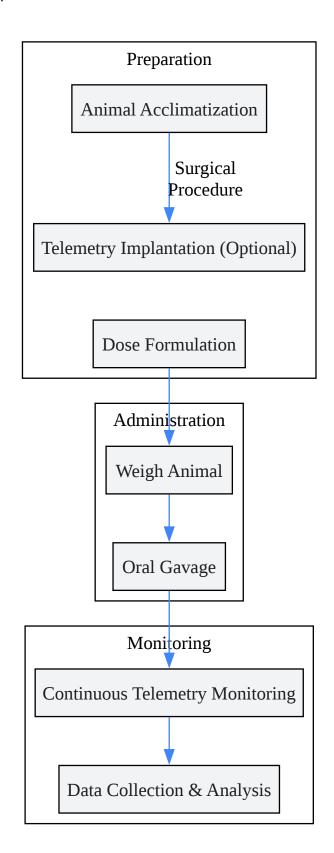


## **Experimental Protocol**

- Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
- Telemetry Implantation (if applicable): If using telemetry, surgically implant transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow for a sufficient recovery period post-surgery.
- Dose Formulation:
  - Accurately weigh the required amount of BAY-2413555.
  - Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% (w/v) aqueous methylcellulose with 0.2% (w/v) Tween 80.[6]
  - Suspend BAY-2413555 in the vehicle to achieve the desired final concentrations (e.g., for a 10 mL/kg dosing volume, prepare solutions of 0.1, 0.3, and 1 mg/mL for the 1, 3, and 10 mg/kg doses, respectively).
  - Ensure the suspension is homogenous by vortexing or stirring before each administration.
- Administration:
  - Weigh each rat immediately before dosing to calculate the precise volume to be administered.
  - Administer the formulated BAY-2413555 or vehicle control orally via gavage. The maximum recommended dosing volume for rats is 10-20 mL/kg.[5]
  - Handle animals gently to minimize stress, which can influence cardiovascular parameters.
- Monitoring and Data Collection:
  - Continuously monitor heart rate and blood pressure using the telemetry system.
  - Record baseline data before administration and continue monitoring for a predefined period post-administration (e.g., 24 hours) to capture the full pharmacokinetic and



pharmacodynamic profile.



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In Vivo Oral Dosing Workflow

# Ex Vivo Isolated Heart (Langendorff) Protocol Objective

To evaluate the direct effects of **BAY-2413555** on cardiac function in an isolated rat heart preparation, independent of systemic physiological influences.

### **Materials**

- BAY-2413555
- Carbachol (muscarinic receptor agonist)
- Atropine (muscarinic receptor antagonist)
- Male Wistar or Sprague-Dawley rats (250-300g).
- · Langendorff perfusion apparatus.
- Krebs-Henseleit buffer (KHB).
- · Surgical instruments for heart isolation.
- Data acquisition system to record cardiac parameters.

**Dosing Information** 

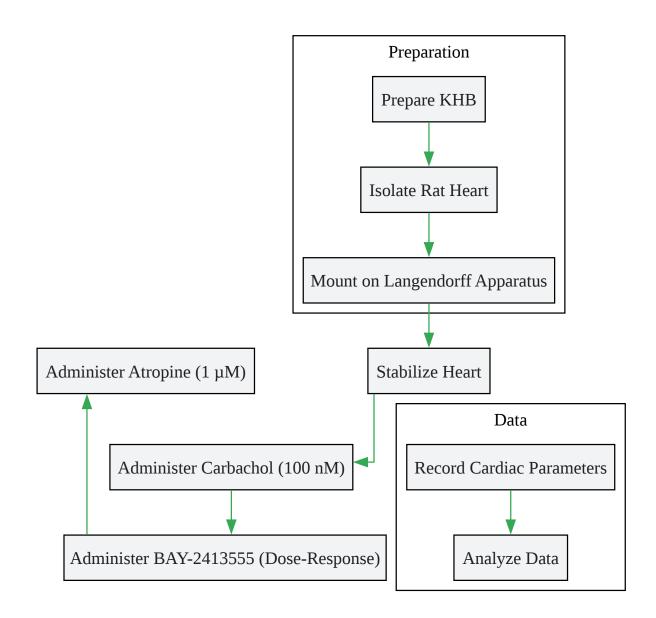
Compound	Concentration	Purpose
Carbachol	100 nM	To induce a baseline muscarinic response.
BAY-2413555	Dose-dependent concentrations	To assess the modulatory effect on the carbachol-induced response.
Atropine	1 μΜ	To confirm the muscarinic receptor-mediated effect.



## **Experimental Protocol**

- Preparation of Krebs-Henseleit Buffer (KHB): Prepare KHB containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Ensure the buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
- Heart Isolation:
  - Anesthetize the rat (e.g., with sodium pentobarbital).
  - Rapidly excise the heart and place it in ice-cold KHB to induce cardioplegia.
  - Mount the heart on the Langendorff apparatus via cannulation of the aorta.
- Perfusion and Stabilization:
  - Initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.
  - Allow the heart to stabilize for a period (e.g., 20 minutes) until a steady heart rate and contractile force are achieved.
- Drug Administration:
  - Introduce 100 nM carbachol into the perfusate to establish a baseline level of M2 receptor activation.
  - Once a stable response to carbachol is observed, introduce BAY-2413555 into the perfusate in a cumulative, dose-dependent manner.
  - $\circ$  To confirm the mechanism, after observing the effect of **BAY-2413555**, introduce 1  $\mu$ M atropine to the perfusate to block the muscarinic response.
- Data Recording: Continuously record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.





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Ex Vivo Langendorff Heart Protocol Workflow

## **Toxicology Studies**

Detailed protocols for toxicology studies of **BAY-2413555** in rats are not extensively available in the public domain. However, based on general guidelines for preclinical toxicology studies, the following information can be inferred:



- Dose Selection: Doses for toxicology studies are typically selected based on the pharmacologically active dose range and may include multiples of the intended therapeutic dose.
- Duration: Repeat-dose toxicity studies in rodents to support clinical trials can range from 2
  weeks to 6 months, depending on the intended duration of clinical use.
- Administration: For orally administered drugs like BAY-2413555, administration in toxicology studies is typically via oral gavage.
- Parameters Monitored: These studies would involve monitoring for clinical signs of toxicity, changes in body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

A 6-month oral gavage toxicity study in rats for a different compound established a No-Observed-Adverse-Effect Level (NOAEL) based on decreases in body weight gain and changes in hepatobiliary parameters.[7] Similar endpoints would likely be assessed for **BAY-2413555**.

### **Pharmacokinetics**

**BAY-2413555** exhibits very low clearance in rats, leading to an extended half-life following both intravenous and oral administration.[1] It demonstrates good to excellent bioavailability after oral administration.[1] The pharmacokinetic profile supports the potential for once-daily dosing in humans.[1]

## **Signaling Pathway**



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BAY-2413555 Mechanism of Action



BAY-2413555 acts as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][2][3] It does not have intrinsic agonistic or antagonistic activity but enhances the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[2][3] This potentiation of acetylcholine's effect leads to an enhanced parasympathetic response, including a reduction in heart rate.[1] The activation of the M2 receptor, a Gi-coupled protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream cardiac effects.

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